![molecular formula C23H32O3 B12523611 3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol CAS No. 666746-85-6](/img/structure/B12523611.png)
3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with dimethyl and methyloctan groups, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol typically involves multiple steps, starting with the preparation of the biphenyl core. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the biphenyl core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective properties in vitro and in vivo.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which 3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its neuroprotective properties may be attributed to its ability to modulate oxidative stress and inflammation pathways .
Comparación Con Compuestos Similares
Similar Compounds
4’-[(1,7’-Dimethyl-2’-propyl-1H,1’H-2,5’-biphenyl-2-yl)methyl]biphenyl-2-carboxylic acid: A structural analog with similar biphenyl core but different substituents.
1,1-Dimethylheptyl-11-hydroxy-tetrahydrocannabinol: Another compound with a similar methyloctan group but different core structure.
Uniqueness
3’,5’-Dimethyl-4-(2-methyloctan-2-yl)[1,1’-biphenyl]-2,4’,6-triol stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its potential neuroprotective effects and applications in material science highlight its versatility and importance in research .
Propiedades
Número CAS |
666746-85-6 |
|---|---|
Fórmula molecular |
C23H32O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3,5-dimethylphenyl)-5-(2-methyloctan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C23H32O3/c1-6-7-8-9-10-23(4,5)18-13-19(24)21(20(25)14-18)17-11-15(2)22(26)16(3)12-17/h11-14,24-26H,6-10H2,1-5H3 |
Clave InChI |
HJGOJVWWLAEXLE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2=CC(=C(C(=C2)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


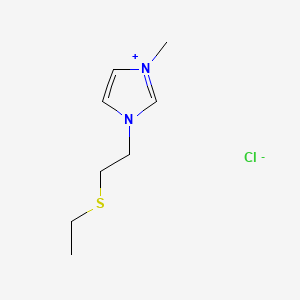
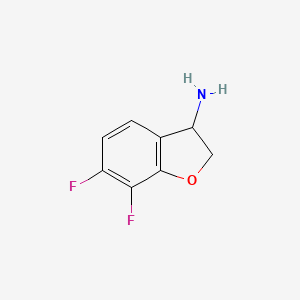
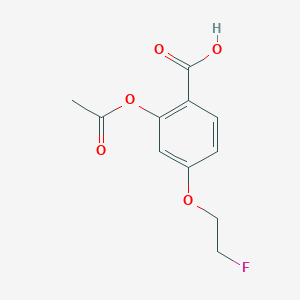
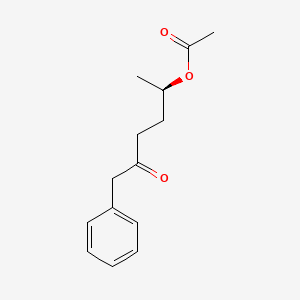
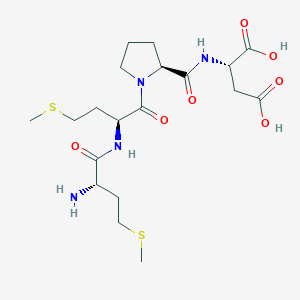
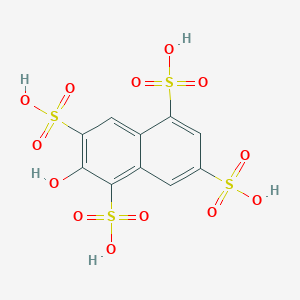
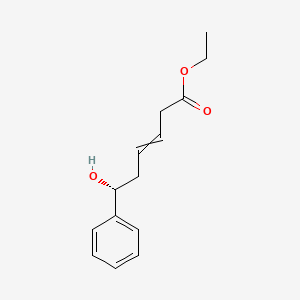
![N-Methyl-N-[3-(4-methylanilino)propyl]formamide](/img/structure/B12523598.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)
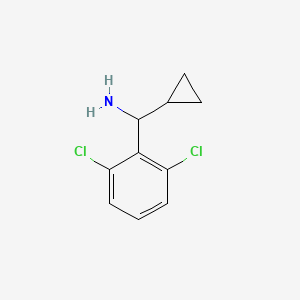

![2-Phenylbicyclo[3.2.0]heptan-2-ol](/img/structure/B12523628.png)
